N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide: is a compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with ethanolamine. The reaction is usually carried out in the presence of a dehydrating agent such as triflic acid (TfOH), which promotes the formation of the amide bond . The reaction conditions are mild, and the process generates water as the only byproduct, making it an environmentally friendly method.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid catalysts in the reaction can further enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its chromene core, which exhibits strong fluorescence properties. It is also investigated for its interactions with biomolecules such as DNA and proteins .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins through hydrogen bonding and hydrophobic interactions. This binding can lead to changes in the structure and function of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
- N-(2-hydroxyethyl)ethylenediamine
- N-(2-hydroxyethyl)aniline
- N-(2-hydroxyethyl)formamide
Comparison: Compared to these similar compounds, N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique fluorescence properties and biological activity.
Biological Activity
N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound recognized for its diverse biological activities, making it a focal point in medicinal chemistry and materials science. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of chromene derivatives, characterized by a chromene ring system with a carboxamide and a hydroxyethyl group. Its molecular formula is , with a molar mass of approximately 219.21 g/mol. The unique substitution pattern enhances its biological activity and versatility in synthetic applications .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which may lead to cell lysis .
3. Antioxidant Effects
This compound has been studied for its antioxidant capabilities. It scavenges free radicals, thereby protecting cells from oxidative stress, which is linked to numerous chronic diseases .
4. Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes associated with disease pathways, such as carbonic anhydrase (CA) isoforms. For instance, derivatives of this compound have been evaluated for their selective inhibitory action against hCA IX, a target for cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Ultrasound-assisted Synthesis : A green chemistry approach utilizing ultrasound irradiation has been developed, yielding high purity and efficiency (83%) on a multigram scale .
Method | Yield | Conditions |
---|---|---|
Ultrasound irradiation | 83% | 675 W for 5 hours using 1.2 molar equivalents of ethanolamine |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory pathways in macrophages. Treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in attenuating inflammatory responses .
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Further elucidation of the mechanisms underlying its biological effects.
- Clinical Trials : Investigation of its therapeutic potential through clinical trials targeting specific diseases such as cancer and inflammatory disorders.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-6-5-13-11(15)9-7-8-3-1-2-4-10(8)17-12(9)16/h1-4,7,14H,5-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKPKLXVZWPXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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